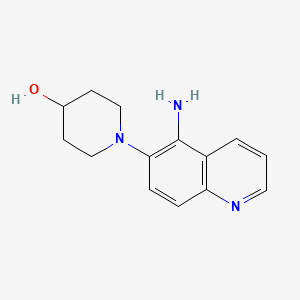

1-(5-Aminoquinolin-6-yl)piperidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-aminoquinolin-6-yl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c15-14-11-2-1-7-16-12(11)3-4-13(14)17-8-5-10(18)6-9-17/h1-4,7,10,18H,5-6,8-9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSNPIWRMJSZOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=C(C3=C(C=C2)N=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 5 Aminoquinolin 6 Yl Piperidin 4 Ol and Derivatives

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is the process of conceptually deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For 1-(5-Aminoquinolin-6-yl)piperidin-4-ol, several logical disconnections can be proposed to devise a convergent and efficient synthetic plan.

The most prominent disconnection is at the C-N bond linking the quinoline (B57606) and piperidine (B6355638) rings. This bond is typically formed via a nucleophilic aromatic substitution (SNAr) or a cross-coupling reaction. This leads to two key synthons: a 6-substituted-5-aminoquinoline (an electrophile or its precursor) and piperidin-4-ol (a nucleophile).

A further disconnection of the 5-amino-6-haloquinoline intermediate involves functional group interconversion. The amino group at the C5 position can be retrosynthetically derived from a nitro group, which is a common and effective directing group for electrophilic aromatic substitution. This suggests a 6-halo-5-nitroquinoline as a key intermediate.

Figure 1: Retrosynthetic Analysis of this compound

Development of Novel Synthetic Pathways to the Core Structure

Based on the retrosynthetic analysis, a forward synthesis can be constructed. The development of a robust pathway involves careful selection of reactions for each key step.

The formation of the substituted quinoline core is the initial and critical phase of the synthesis. Several classical methods are available, each with its own advantages regarding substrate scope and regioselectivity. nih.gov

Skraup-Doebner-von Miller Reaction: This method involves the reaction of an aniline derivative with an α,β-unsaturated aldehyde or ketone. For the target molecule, a 3-halo-4-nitroaniline could be reacted with glycerol, acrolein, or a similar precursor in the presence of an oxidizing agent and sulfuric acid to construct the 6-halo-5-nitroquinoline core. nih.gov

Gould-Jacobs Reaction: This reaction typically produces 4-hydroxyquinolines from an aniline and diethyl ethoxymethylenemalonate. nih.govmdpi.com While adaptable, it would require subsequent steps to remove the hydroxyl group and install the desired substituents, making it a potentially longer route.

Friedländer Synthesis: This involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group. nih.govorganic-chemistry.org This method offers good control over the substitution pattern of the resulting quinoline ring.

The choice of method depends on the availability of starting materials and the desired regiochemical outcome for the halogen and nitro groups on the quinoline core.

The integration of the piperidin-4-ol moiety is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. nih.gov The electron-withdrawing nitro group at the C5 position activates the C6 position for nucleophilic attack by the secondary amine of piperidin-4-ol.

The reaction typically involves heating the 6-halo-5-nitroquinoline intermediate with piperidin-4-ol in a polar aprotic solvent such as DMF or DMSO, often in the presence of a base like K2CO3 or triethylamine to scavenge the resulting hydrohalic acid. nih.gov

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution

| Electrophile | Nucleophile | Solvent | Base | Temperature (°C) |

| 6-Bromo-5-nitroquinoline | Piperidin-4-ol | DMF | K2CO3 | 100-140 |

| 6-Chloro-5-nitroquinoline | Piperidin-4-ol | DMSO | Et3N | 120-150 |

| 6-Fluoro-5-nitroquinoline | Piperidin-4-ol | NMP | DIPEA | 80-120 |

Note: This table presents plausible conditions based on general SNAr reactions on activated haloquinolines. DMF (Dimethylformamide), DMSO (Dimethyl sulfoxide), NMP (N-Methyl-2-pyrrolidone), Et3N (Triethylamine), DIPEA (N,N-Diisopropylethylamine).

The final key transformation is the introduction of the amino group at the C5 position. The most reliable and widely used method is the reduction of the precursor nitro group.

The nitro group of the intermediate, 1-(5-nitroquinolin-6-yl)piperidin-4-ol, can be selectively reduced to the corresponding amine without affecting the quinoline or piperidine rings. A variety of reducing agents can be employed for this purpose.

Catalytic Hydrogenation: This method uses hydrogen gas in the presence of a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO2), or Raney Nickel. researchgate.net It is generally a clean and high-yielding reaction.

Metal-Acid Reduction: Classic conditions involve the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). Stannous chloride (SnCl2) is another mild and effective reagent for this transformation. nih.gov

The choice of method may depend on the presence of other functional groups in the molecule that could be sensitive to the reduction conditions. nih.gov

Optimization of Reaction Conditions for Yield and Purity

To ensure an efficient and scalable synthesis, optimization of reaction conditions for key steps is crucial. researchgate.net For the nucleophilic substitution step, a screening of different bases, solvents, and temperatures can significantly impact the reaction rate and yield. mdpi.com For instance, the choice of a non-nucleophilic base is important to prevent competing side reactions.

Similarly, for the nitro group reduction, the catalyst loading, hydrogen pressure, and choice of solvent can be optimized to maximize the conversion to the desired amine while minimizing reaction time and the formation of byproducts. researchgate.net Purification techniques such as column chromatography or recrystallization are employed at each stage to ensure the purity of the intermediates and the final product.

Table 2: Optimization Parameters for Key Synthetic Steps

| Step | Parameter to Optimize | Variables | Desired Outcome |

| SNAr Reaction | Solvent | DMF, DMSO, NMP, Acetonitrile | High solubility, appropriate boiling point |

| Base | K2CO3, Cs2CO3, Et3N, DIPEA | Efficient acid scavenging, minimal side reactions | |

| Temperature | 80-160 °C | Faster reaction rate without decomposition | |

| Nitro Reduction | Catalyst | Pd/C, PtO2, Raney Ni | High activity and selectivity |

| H2 Pressure | 1-5 atm | Complete reduction in a reasonable time | |

| Solvent | Ethanol, Methanol, Ethyl Acetate | Good substrate solubility, catalyst compatibility |

Stereoselective and Enantioselective Synthesis Approaches (if applicable)

The parent compound, this compound, is achiral. However, derivatives of this molecule could incorporate stereocenters, for example, by substitution on the piperidine ring at positions other than C4. In such cases, stereoselective synthesis would be necessary to obtain a single enantiomer or diastereomer.

The synthesis of chiral piperidine derivatives is a well-established field. google.com Strategies include:

Use of Chiral Pool Starting Materials: Employing enantiomerically pure starting materials to build the piperidine ring.

Asymmetric Catalysis: Using chiral catalysts for key bond-forming reactions, such as asymmetric hydrogenation of a corresponding pyridine (B92270) precursor or enantioselective cyclization reactions. nih.gov

For instance, if a derivative such as (R)-1-(5-aminoquinolin-6-yl)piperidin-3-ol were the target, an enantioselective synthesis of the (R)-piperidin-3-ol moiety would be required prior to its coupling with the quinoline core.

Synthesis of Key Intermediates and Advanced Precursors

A plausible and efficient synthetic route to this compound involves a convergent approach. This strategy hinges on the separate synthesis of two advanced precursors: a functionalized aminoquinoline core and a protected piperidine moiety. These precursors are then coupled, typically via a cross-coupling reaction, followed by a final deprotection step to yield the target molecule.

The primary intermediates identified for this synthetic pathway are 6-Bromo-5-aminoquinoline and tert-butyl 4-hydroxypiperidine-1-carboxylate .

Synthesis of 6-Bromo-5-aminoquinoline

The preparation of 6-Bromo-5-aminoquinoline is a multi-step process that begins with the commercially available 6-bromoquinoline.

Nitration of 6-Bromoquinoline: The first step is the nitration of 6-bromoquinoline to introduce a nitro group at the 5-position, yielding 6-Bromo-5-nitroquinoline . This reaction is typically carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to control the regioselectivity of the nitration. Careful temperature control is crucial to favor the formation of the desired 5-nitro isomer. semanticscholar.org

Reduction of 6-Bromo-5-nitroquinoline: The subsequent step involves the reduction of the nitro group to an amino group to afford the key intermediate, 6-Bromo-5-aminoquinoline . This transformation can be achieved using various reducing agents. A common laboratory method involves the use of iron powder in acetic acid. semanticscholar.org For larger scale operations, catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) is often preferred due to higher efficiency and easier product work-up. researchgate.net Other methods, such as using zinc dust and ammonium chloride, have also been reported to give high yields. semanticscholar.org

Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate

The second key intermediate, tert-butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine), is a commonly used building block in pharmaceutical synthesis and can be prepared from 4-piperidone.

Protection of 4-Piperidone: 4-Piperidone hydrochloride hydrate is first treated with a base, and then the amino group is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)2O). This step yields tert-butyl 4-oxopiperidine-1-carboxylate .

Reduction of the Ketone: The ketone functionality in tert-butyl 4-oxopiperidine-1-carboxylate is then reduced to a hydroxyl group. A common and effective method for this reduction is the use of sodium borohydride in a mixed solvent system like THF/methanol at low temperatures. This reaction provides tert-butyl 4-hydroxypiperidine-1-carboxylate in good yield.

Coupling and Deprotection

With both key intermediates in hand, the final steps involve their coupling and the removal of the protecting group.

Buchwald-Hartwig Amination: The coupling of 6-Bromo-5-aminoquinoline and tert-butyl 4-hydroxypiperidine-1-carboxylate can be accomplished via a palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds. The reaction typically employs a palladium catalyst, such as Pd(dba)2, in combination with a suitable phosphine ligand, like BINAP, and a base, such as cesium carbonate. acs.org

Deprotection: The final step is the removal of the Boc protecting group from the piperidine nitrogen. This is typically achieved under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent. nih.gov This step yields the final product, This compound .

| Step | Reactant(s) | Reagent(s) and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 6-Bromoquinoline | H₂SO₄, HNO₃, -5 to 0 °C | 6-Bromo-5-nitroquinoline | Not specified | semanticscholar.org |

| 2 | 6-Bromo-5-nitroquinoline | Fe powder, CH₃COOH, 75 °C | 6-Bromo-5-aminoquinoline | Not specified | semanticscholar.org |

| 3 | tert-butyl 4-oxopiperidine-1-carboxylate | NaBH₄, THF/MeOH, -10 °C | tert-butyl 4-hydroxypiperidine-1-carboxylate | 87% | |

| 4 | 6-Bromo-5-aminoquinoline, tert-butyl 4-hydroxypiperidine-1-carboxylate | Pd catalyst, phosphine ligand, base (e.g., Pd(dba)₂, BINAP, Cs₂CO₃) | tert-butyl 4-hydroxy-1-(5-aminoquinolin-6-yl)piperidine-1-carboxylate | Not specified | acs.org |

| 5 | tert-butyl 4-hydroxy-1-(5-aminoquinolin-6-yl)piperidine-1-carboxylate | Acid (e.g., TFA or HCl) | This compound | Not specified | nih.gov |

Scalability Considerations for Preparative Synthesis

Scaling up the synthesis of this compound from laboratory to preparative or industrial scale presents several challenges and requires careful process optimization for each step of the proposed synthetic route.

Synthesis of 6-Bromo-5-nitroquinoline: The nitration of 6-bromoquinoline is a highly exothermic reaction. On a large scale, efficient heat management is critical to prevent runaway reactions and the formation of undesired isomers. The use of specialized reactors with precise temperature control is necessary. The addition of the nitrating mixture must be carefully controlled. While the Skraup synthesis, a classical method for quinoline synthesis, can be used for large-scale production of the quinoline core, it often requires harsh conditions and can have environmental drawbacks. chemicalbook.comnih.gov

Reduction of 6-Bromo-5-nitroquinoline: The reduction of nitroarenes is also a highly exothermic process, and safety is a major concern on a large scale. acsgcipr.org While metal reductions with iron are cost-effective, they generate significant amounts of metal waste. Catalytic hydrogenation is a greener alternative and is generally preferred for industrial applications. acs.org However, catalyst selection, loading, and recovery are important factors to consider for cost-effectiveness and to minimize metal contamination in the final product. The use of flow chemistry can offer better control over reaction parameters and improve safety for this energetic transformation. acs.org

Synthesis of N-Boc-4-hydroxypiperidine: The synthesis of this intermediate is a well-established process. On a large scale, the main considerations are the cost of the raw materials, particularly di-tert-butyl dicarbonate, and the efficient handling and disposal of solvents. The reduction step with sodium borohydride is generally scalable, but requires careful control of temperature and quenching procedures. The product's high purity is crucial as it is a key building block for many pharmaceuticals. google.com

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful tool but presents several challenges for large-scale production. researchgate.net

Catalyst Cost and Loading: Palladium catalysts and specialized phosphine ligands can be expensive, making it necessary to optimize catalyst loading to be as low as possible without compromising reaction efficiency.

Palladium Removal: Residual palladium in the final active pharmaceutical ingredient (API) is strictly regulated. Efficient purification methods, such as treatment with metal scavengers or specialized filtration, are required to reduce palladium levels to acceptable limits (typically in the ppm range). pharmtech.comacs.orgresearchgate.net This adds complexity and cost to the process.

Reaction Conditions: The reaction often requires strictly anhydrous and oxygen-free conditions, which can be challenging to maintain in large-scale reactors. The choice of base is also critical, as inorganic bases can lead to heterogeneous mixtures that are difficult to stir and handle on a large scale. acs.org

Process Optimization: A Design of Experiments (DoE) approach is often employed to optimize reaction parameters such as temperature, reaction time, and stoichiometry of reactants to ensure a robust and reproducible process. catsci.com

Deprotection and Final Purification: The final deprotection step using strong acids requires careful handling of corrosive materials. The purification of the final product, likely through crystallization, is critical to ensure high purity and remove any remaining impurities from previous steps. The choice of crystallization solvent and conditions must be carefully optimized to achieve the desired crystal form and purity on a large scale.

Advanced Structural Elucidation and Spectroscopic Characterization

Confirmation of Molecular Connectivity and Isomerism

To confirm the molecular structure of 1-(5-Aminoquinolin-6-yl)piperidin-4-ol, which involves establishing the precise connections between the aminoquinoline and piperidinol rings, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) would be essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique would be used to identify the number of different types of protons and their immediate electronic environment. For the target molecule, distinct signals would be expected for the protons on the quinoline (B57606) ring, the piperidine (B6355638) ring, the amino group (-NH₂), and the hydroxyl group (-OH). The coupling patterns (splitting of signals) would help to establish which protons are adjacent to each other, confirming, for example, the substitution pattern on the quinoline ring.

¹³C NMR: This would reveal the number of unique carbon atoms in the molecule. The chemical shifts would indicate the type of carbon (aliphatic, aromatic, attached to nitrogen or oxygen).

2D NMR (COSY, HSQC, HMBC): These advanced techniques are crucial for unequivocally establishing connectivity.

COSY (Correlation Spectroscopy) would show correlations between coupled protons, helping to trace the proton networks within the quinoline and piperidine rings.

HSQC (Heteronuclear Single Quantum Coherence) would link each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most powerful tool for this purpose. It shows correlations between protons and carbons that are two or three bonds away. This would be critical in confirming the C-N bond between the C6 of the quinoline and the nitrogen of the piperidine.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of the compound, which in turn provides its elemental formula (e.g., C₁₄H₁₇N₃O). Fragmentation patterns observed in the mass spectrum could further support the proposed structure by showing the loss of specific fragments, such as the piperidinol ring.

Detailed Conformational Analysis and Dynamics

Conformational Preferences: For a 4-substituted piperidine, the substituent can be in either an axial or an equatorial position. The large aminoquinoline group at the 1-position and the hydroxyl group at the 4-position will have preferred orientations. Computational modeling (molecular mechanics or density functional theory calculations) is often employed to predict the lowest energy conformations. nih.gov For N-arylpiperidines, the orientation of the aryl group relative to the piperidine ring is also a key conformational feature. nih.gov

Dynamic NMR Studies: Temperature-dependent NMR studies can provide information about the energy barriers between different conformations, such as the chair-to-chair interconversion of the piperidine ring. acs.org

Application of Advanced Spectroscopic Techniques for Structural Purity and Identity

Beyond the initial structure determination, a combination of techniques would be used to ensure the purity and confirm the identity of a synthesized batch of this compound.

X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural information. It reveals the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. This would unambiguously confirm the connectivity and the preferred conformation in the crystalline form.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups. For the target molecule, characteristic absorption bands would be expected for the N-H stretches of the amino group, the O-H stretch of the hydroxyl group, C-H stretches (aromatic and aliphatic), and C=C and C=N stretches of the quinoline ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The quinoline part of the molecule is a chromophore, and its UV-Vis spectrum would show characteristic absorption maxima. This technique is also useful for purity analysis.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (LC-MS or GC-MS), are standard methods for assessing the purity of a compound. The presence of a single, sharp peak in the chromatogram is a strong indicator of high purity. nih.gov

Computational and Theoretical Chemistry Studies of 1 5 Aminoquinolin 6 Yl Piperidin 4 Ol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. DFT studies on quinoline (B57606) derivatives have been used to determine their electronic and structural properties. rsc.orgnih.govresearchgate.netarabjchem.org

For a molecule like 1-(5-Aminoquinolin-6-yl)piperidin-4-ol, DFT calculations could be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms.

Calculate Electronic Properties: Investigate the distribution of electrons within the molecule. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. arabjchem.org

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the electrostatic potential on the molecule's surface. These maps highlight regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering predictions about where the molecule might interact with other species. arabjchem.org

Determine Atomic Charges: Calculate the partial charge on each atom, which can influence intermolecular interactions.

In studies of similar quinoline derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to compute quantum-molecular descriptors. arabjchem.org These calculations provide insights into the molecule's reactivity and kinetic stability. For instance, a smaller HOMO-LUMO gap generally suggests higher reactivity. arabjchem.org

Table 1: Representative DFT-Calculated Properties for a Quinoline Derivative

| Property | Description | Representative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.0 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 3.5 D |

Note: The values in this table are representative examples based on published data for analogous compounds and are intended for illustrative purposes only.

Molecular Modeling and Docking Simulations for Potential Interaction Sites

Molecular modeling and docking are essential computational techniques for predicting how a small molecule, or 'ligand', might bind to a biological macromolecule, such as a protein or enzyme. worldscientific.commbimph.commbimph.comrsc.orgnih.gov These methods are widely used in drug discovery to identify potential drug targets and to understand the mechanism of action. worldscientific.commbimph.com

Prediction of Binding Modes with Generic Biomacromolecular Motifs

Given the structural features of this compound, which includes a quinoline ring system and a piperidine (B6355638) moiety, it could potentially interact with various biological targets. For example, quinoline derivatives have been extensively studied as inhibitors of enzymes like Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (Pf-DHFR-TS), a target in antimalarial drug research. rsc.org

Docking simulations can predict the preferred orientation of the compound when it binds to a receptor's active site. The results of these simulations are often ranked using a scoring function, which estimates the binding affinity. Lower binding energy values typically indicate a more stable and favorable interaction. mbimph.com For example, docking studies of 4-aminoquinoline (B48711) derivatives with oxidoreductase protein have shown binding energies indicating potent interactions. mbimph.com

Analysis of Ligand-Receptor Interactions (Generalized)

Once a plausible binding pose is identified, the specific interactions between the ligand and the receptor can be analyzed in detail. These interactions are crucial for the stability of the ligand-receptor complex. Common types of interactions include:

Hydrogen Bonds: The amino group and the hydroxyl group on the piperidine ring of this compound are potential hydrogen bond donors and acceptors. The nitrogen atoms in the quinoline ring can also act as hydrogen bond acceptors.

π-π Stacking: The aromatic quinoline ring can engage in π-π stacking interactions with aromatic amino acid residues in a protein's binding site, such as phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The carbon-rich regions of the molecule can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.

Salt Bridges: If the amino group on the quinoline is protonated, it could form a salt bridge with negatively charged amino acid residues like aspartate or glutamate.

In docking studies of similar compounds, these types of interactions are frequently observed and are considered key to their biological activity. rsc.org

Molecular Dynamics Simulations for Conformational Sampling and Stability

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.govnih.govmdpi.comacs.org MD simulations can be used to:

Assess Conformational Flexibility: Explore the different shapes (conformations) that this compound can adopt in solution or when bound to a receptor.

Evaluate the Stability of Ligand-Receptor Complexes: By simulating the complex over a period of nanoseconds, researchers can assess whether the interactions predicted by docking are stable over time. nih.govmdpi.com Key metrics for this analysis include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the atoms. A stable complex will generally exhibit low and stable RMSD values. nih.gov

Calculate Binding Free Energies: More advanced MD-based methods, such as MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), can provide more accurate estimations of the binding affinity.

MD simulations on quinoline derivatives have been used to understand their dynamic behavior and to confirm the stability of their interactions with target enzymes. nih.govnih.gov

Cheminformatics Analysis and Molecular Descriptor Generation

Cheminformatics involves the use of computational methods to analyze chemical data. For this compound, various molecular descriptors can be calculated to predict its physicochemical properties and potential for drug-likeness. nih.govnih.govcapes.gov.brucsf.edu

Table 2: Representative Predicted Molecular Descriptors for an Aminoquinoline-Piperidine Scaffold

| Descriptor | Predicted Value | Significance |

| Molecular Weight | ~257 g/mol | Influences absorption and diffusion. |

| LogP (octanol-water partition coefficient) | ~2.5 | Indicates lipophilicity, affecting membrane permeability. |

| Number of Hydrogen Bond Donors | 2 | The amino and hydroxyl groups. |

| Number of Hydrogen Bond Acceptors | 3 | The quinoline and piperidine nitrogens, and the hydroxyl oxygen. |

| Polar Surface Area (PSA) | ~60 Ų | Relates to drug transport properties. |

Note: These values are estimations for the target compound and are for illustrative purposes. Actual values may vary based on the specific calculation method.

These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) studies, which aim to build statistical models that correlate a compound's structural features with its biological activity. nih.gov Additionally, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models can use these descriptors to forecast the pharmacokinetic and toxicological profile of a compound in the early stages of drug discovery. nih.govcapes.gov.br

Prediction of Chemical Reactivity and Selectivity Profiles

Computational methods can also predict a molecule's reactivity and selectivity.

Fukui Functions: These are derived from DFT calculations and can be used to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. arabjchem.org

Bond Dissociation Energies (BDE): Calculating the energy required to break a specific bond can help to predict the metabolic stability of a compound. For example, sites with low BDEs may be more susceptible to metabolism by cytochrome P450 enzymes. arabjchem.org

pKa Prediction: Computational models can estimate the pKa values of the ionizable groups in the molecule (the amino group and the piperidine nitrogen). nih.gov This is crucial for understanding the compound's charge state at physiological pH, which in turn affects its solubility, permeability, and receptor binding.

Studies on related 4-aminoquinolines have shown that their physicochemical properties, such as hydrophilicity and protonation state, are critical for their activity. nih.gov Computational predictions of reactivity and selectivity can therefore guide the design of new analogues with improved properties.

In Vitro Biological Target Engagement and Mechanistic Investigations

Evaluation of Molecular Interactions with Defined Biological Targets

No data has been published detailing the molecular interactions of 1-(5-Aminoquinolin-6-yl)piperidin-4-ol with any purified enzymes, isolated receptors, or other biological targets.

There are no publicly available studies or data on the effects of this compound in enzyme inhibition or activation assays.

A receptor binding profile for this compound has not been documented in the scientific literature.

No research has been found that investigates the modulation of downstream signaling pathways by this compound in either cell-free or cellular systems.

Elucidation of Molecular Mechanism of Action at the Cellular Level

The molecular mechanism of action for this compound at the cellular level has not been elucidated in any publicly accessible research.

Assessment of Selectivity and Specificity across a Diverse Panel of Targets

There are no published studies assessing the selectivity and specificity of this compound across any panel of biological targets.

Exploration of Cellular Uptake and Subcellular Localization (Mechanistic)

Mechanistic studies exploring the cellular uptake and subcellular localization of this compound have not been reported in the scientific literature.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Design and Synthesis of Analogs with Systematic Structural Modifications

The systematic modification of a lead compound is a cornerstone of drug discovery. For 1-(5-Aminoquinolin-6-yl)piperidin-4-ol, this would involve the independent or combined alteration of its three main structural components.

The quinoline (B57606) ring is a bicyclic aromatic heterocycle that offers multiple positions for substitution. Modifications to this ring system can significantly impact a molecule's electronic properties, lipophilicity, and potential for specific interactions with biological targets. Potential modifications could include the introduction of various substituents (e.g., halogens, alkyl, alkoxy, or nitro groups) at different positions on the benzene (B151609) or pyridine (B92270) portion of the quinoline ring. Such changes could modulate the compound's activity and selectivity.

The piperidin-4-ol moiety is a saturated heterocycle containing a hydroxyl group. This group can participate in hydrogen bonding, a critical interaction in many biological systems. Variations could involve changing the position of the hydroxyl group on the piperidine (B6355638) ring, its stereochemistry, or replacing it with other functional groups like amines or amides. The piperidine nitrogen can also be substituted with various alkyl or aryl groups to explore its impact on activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A robust QSAR model can predict the activity of newly designed analogs before their synthesis, thereby saving time and resources. For this compound, a QSAR study would require a dataset of structurally related analogs with corresponding biological activity data. The model would help in identifying the key physicochemical properties (e.g., hydrophobicity, electronic effects, steric parameters) that govern the activity of these compounds.

Identification of Key Pharmacophoric Elements and Their Contribution to Activity

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. Identifying the key pharmacophoric elements of this compound would involve understanding which atoms or functional groups are crucial for its interaction with a biological target. This typically includes hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

Correlation between Structural Features and Biological Interactions

Understanding how specific structural features of a molecule translate into interactions with a biological target is a primary goal of medicinal chemistry. For this compound, this would involve determining how the quinoline ring, the piperidin-4-ol moiety, and the amino linker contribute to binding with a receptor or enzyme. Techniques like X-ray crystallography or molecular docking simulations are often employed to visualize and analyze these interactions at an atomic level.

In Vitro Metabolic Stability and Biotransformation Investigations

Assessment of Metabolic Stability in Microsomal and Hepatocyte Systems

No published studies were found that assessed the metabolic stability of 1-(5-Aminoquinolin-6-yl)piperidin-4-ol in either liver microsomes or hepatocytes. Such studies would typically determine the rate of disappearance of the parent compound over time to calculate parameters like half-life (t½) and intrinsic clearance (CLint), providing an indication of its susceptibility to metabolism.

Identification and Structural Characterization of Phase I and Phase II Metabolites (In Vitro)

There is no available information on the metabolites of this compound that may be formed through Phase I (oxidation, reduction, hydrolysis) or Phase II (conjugation) metabolic reactions. Identification and structural elucidation of metabolites are crucial for understanding the compound's biotransformation pathways.

Characterization of Metabolic Enzymes Involved in Biotransformation Pathways

Without knowledge of the metabolites, the specific enzymes responsible for the biotransformation of this compound, such as Cytochrome P450 (CYP) isoforms or UDP-glucuronosyltransferases (UGTs), have not been identified in the scientific literature.

Prediction of Metabolic Hot Spots through Computational Approaches

No computational studies predicting the likely sites of metabolism ("metabolic hot spots") on the this compound structure have been published. These predictions are often used in early drug discovery to guide the synthesis of more metabolically stable analogues.

Future Directions and Advanced Research Perspectives

Development of 1-(5-Aminoquinolin-6-yl)piperidin-4-ol as a Chemical Probe for Biological Research

The development of this compound into a chemical probe offers a promising avenue for investigating complex biological systems. Chemical probes are small molecules designed to interact with specific protein targets, enabling the study of their biological functions. The inherent properties of the aminoquinoline scaffold, known for its role in established therapeutic agents like chloroquine (B1663885) and its derivatives, suggest a predisposition for interaction with biological macromolecules. mdpi.com Compounds featuring the aminoquinoline core have been central in the fight against malaria, and their derivatives are continually explored for new therapeutic applications. nih.gov

The piperidine (B6355638) ring is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to modulate properties like receptor binding and metabolic stability. nih.gov Specifically, the piperidinol substructure has been identified in compounds with anti-tuberculosis activity, highlighting its potential as a pharmacophore for infectious diseases. nih.gov By leveraging these constituent parts, this compound could be systematically modified to create a suite of probes. For instance, the introduction of reporter tags, such as fluorophores or biotin, at strategic positions on the molecule would allow for the visualization and isolation of its cellular binding partners. Such probes would be invaluable tools for target identification and validation, helping to elucidate the mechanisms of action for this class of compounds.

Exploration of Novel Synthetic Methodologies for Related Chemical Space

The exploration and expansion of the chemical space around this compound depend on the development of novel and efficient synthetic methodologies. The synthesis of this specific molecule likely involves the coupling of a 5-amino-6-haloquinoline derivative with piperidin-4-ol. However, advancing this chemical class requires more versatile and high-throughput synthetic strategies.

Recent advances in organic synthesis offer numerous possibilities. Microwave-assisted synthesis has been shown to accelerate the preparation of 4-aminoquinoline (B48711) derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.com Multicomponent reactions (MCRs), which combine three or more reactants in a single step, provide a powerful tool for rapidly generating libraries of structurally diverse piperidine scaffolds. nih.gov Furthermore, innovative cyclization techniques, including radical-mediated and metal-catalyzed reactions, have been developed for constructing substituted piperidine rings. nih.gov For the quinoline (B57606) portion, methods like palladium-catalyzed dehydrogenative aromatization offer modern alternatives to classical quinoline syntheses (e.g., Skraup or Friedländer reactions). Applying these advanced synthetic methods would enable the creation of a diverse library of analogs, allowing for a thorough investigation of structure-activity relationships (SAR).

Integration with Advanced High-Throughput Screening Platforms for New Target Identification

Integrating a library of compounds based on the this compound scaffold into high-throughput screening (HTS) platforms is a critical step toward discovering novel biological targets and applications. fedlab.ru HTS allows for the rapid testing of thousands to millions of compounds to identify molecules that modulate a specific biological process. mdpi.comrsc.org This approach has been instrumental in identifying inhibitors for a wide range of targets, including protein kinases and proteases involved in human diseases. nih.govnih.gov

A library of analogs of this compound could be screened against panels of kinases, G-protein coupled receptors, or other enzyme classes to identify potential interactions. nih.govnih.gov Furthermore, phenotypic screens, where compounds are tested for their effects on whole cells or organisms, could reveal unexpected activities without prior knowledge of the molecular target. mdpi.comnih.gov For example, HTS has successfully identified inhibitors of parasitic growth for diseases like malaria and toxoplasmosis. nih.govnih.gov The combination of automated, nanoscale synthesis with in-situ screening represents a cutting-edge approach that accelerates the discovery process while minimizing waste. rsc.org Identifying "hits" from such screens would be the first step in launching more detailed mechanistic studies to validate the new targets.

Applications in Advanced Chemical Biology and Mechanistic Studies

Once a biological activity is identified for this compound or its derivatives through screening, the compound becomes a valuable tool for advanced chemical biology and mechanistic investigations. Chemical biology aims to use small molecules to understand and manipulate biological processes. nih.gov

If a compound demonstrates, for example, antiproliferative effects in a cancer cell line screen, subsequent studies would focus on identifying its precise molecular target. nih.gov This process, known as target deconvolution, can involve techniques such as affinity chromatography using a biotinylated version of the compound or proteomic profiling of cells treated with the molecule. Further mechanistic studies might include enzymatic assays to confirm inhibition of a purified protein, binding assays to measure affinity and kinetics, and structural biology techniques like X-ray crystallography to visualize the compound bound to its target. The aminoquinoline-pyrimidine hybrids, for instance, have been studied for their antiplasmodial activity, with research delving into their mechanism of action. nih.gov These detailed studies are essential for understanding how a molecule exerts its biological effect and for guiding its further development as a therapeutic or research tool.

Computational Design and Optimization for Specific Research Objectives

Computational chemistry provides a powerful and resource-efficient platform for the rational design and optimization of derivatives of this compound. Techniques such as molecular docking and molecular dynamics (MD) simulations can be used to predict how analogs of the compound will interact with a specific biological target. mdpi.com

For instance, if a protein target is identified through HTS, computational docking can be used to model the binding pose of the parent compound within the protein's active or allosteric site. mdpi.com These models can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for binding. This information can then guide the design of new analogs with modified functional groups intended to enhance these interactions and, therefore, improve potency or selectivity. MD simulations can further be used to assess the stability of the compound-protein complex over time. Such computational approaches have been successfully applied to optimize quinoline-based inhibitors for various targets. mdpi.com This iterative cycle of computational design, chemical synthesis, and biological testing is a cornerstone of modern drug discovery and can significantly accelerate the optimization of lead compounds for specific research goals.

Data Tables

Table 1: Summary of Future Research Perspectives

| Section | Research Focus | Key Methodologies | Potential Outcomes |

|---|---|---|---|

| 8.1 | Chemical Probe Development | Functionalization with reporter tags (fluorophores, biotin), binding assays. | Tools for target identification, visualization of cellular interactions, and pathway analysis. |

| 8.2 | Novel Synthetic Methodologies | Microwave-assisted synthesis, multicomponent reactions, metal-catalyzed cyclizations. | Rapid generation of diverse compound libraries, improved synthetic efficiency, and exploration of structure-activity relationships. |

| 8.3 | High-Throughput Screening | Target-based screening (e.g., kinases, proteases), phenotypic screening, automated synthesis and screening. | Identification of novel biological targets and previously unknown activities for the chemical scaffold. |

| 8.4 | Chemical Biology & Mechanistic Studies | Target deconvolution, enzymatic assays, structural biology (X-ray crystallography), cellular imaging. | Elucidation of the mechanism of action, validation of biological targets, and understanding of cellular effects. |

| 8.5 | Computational Design & Optimization | Molecular docking, molecular dynamics simulations, quantitative structure-activity relationship (QSAR). | Rational design of more potent and selective analogs, prediction of binding affinity, and accelerated lead optimization. |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl)piperidin-4-ol |

| 1-((S)-3-(4-(trifluoromethyl) phenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl) piperidin-4-ol |

| 2-((7-Chloroquinolin-4-yl)amino)ethylmethanesulfonate |

| 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363) |

| 7-Chloro-N-(2-(piperazin-1-yl)ethyl)quinolin-4-amine |

| BAY 11-7085 |

| Biotin |

| Chloroquine |

| Hydroxychloroquine |

| Methanesulfonyl chloride |

| Piperazine |

| Piperidin-4-ol |

Q & A

Q. How does this compound influence beta-cell replication in combination therapies?

- Answer : Dissociated human islets are pretreated with the compound (200 nM) and co-stimulated with harmine (5 µM) and exendin-4 (10 nM). Replication is quantified via Ki67/EdU staining or pH3 immunofluorescence. Synergy is analyzed using Bliss independence or Chou-Talalay models. Note that 5-HT1A/1F crosstalk may require receptor-specific antagonists for mechanistic validation ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.